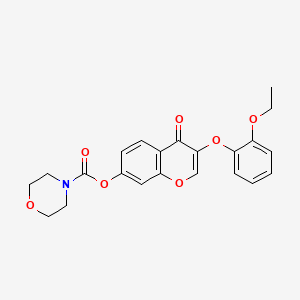

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Description

3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a chromen-4-one derivative featuring a 2-ethoxyphenoxy substituent at position 3 and a morpholine carboxylate ester at position 5. Chromen-4-ones (flavones) are known for diverse biological activities, including antitumor, antioxidant, and enzyme inhibitory effects . The morpholine ring contributes to hydrogen bonding and solubility due to its polar nature .

Properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-2-27-17-5-3-4-6-18(17)30-20-14-28-19-13-15(7-8-16(19)21(20)24)29-22(25)23-9-11-26-12-10-23/h3-8,13-14H,2,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKBFCVLOQCMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodine-Mediated Cyclization

A chalcone precursor, (2E)-1-[2-hydroxy-4-(2-methylpropoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one, is cyclized in dimethyl sulfoxide (DMSO) with iodine at 140–145°C. This method yields a fused chromenone system with a propoxy side chain, demonstrating the feasibility of high-temperature cyclization for ring formation.

Reaction Conditions :

- Solvent: DMSO

- Catalyst: Iodine (0.5 equiv)

- Temperature: 140–145°C

- Yield: 68%

Kostanecki-Robinson Method

Alternative approaches employ base-catalyzed cyclization of ortho-hydroxyacetophenone derivatives. For example, 7-hydroxy-4H-chromen-4-one is synthesized via condensation of resorcinol with ethyl acetoacetate in sulfuric acid.

Esterification with Morpholine-4-carboxylic Acid

The 7-hydroxyl group is esterified using acid chloride or carbodiimide-mediated coupling .

Acid Chloride Method

Synthesis of Morpholine-4-carbonyl Chloride :

- Reflux morpholine-4-carboxylic acid (1.0 equiv) with thionyl chloride (SOCl₂, 3.0 equiv) for 2 hours.

- Remove excess SOCl₂ under vacuum.

Esterification :

Yield : 65–78%

Carbodiimide Coupling

- Activate morpholine-4-carboxylic acid (1.1 equiv) with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM.

- Add 7-hydroxy intermediate (1.0 equiv) and stir for 24 hours.

- Filter, concentrate, and purify.

Yield : 60–70%

Optimization and Challenges

Protecting Group Strategy

Solvent and Temperature Effects

Analytical Characterization

- NMR Spectroscopy :

- ¹H NMR (CDCl₃) : δ 8.21 (d, J=8.8 Hz, H-5), 7.65 (s, H-8), 6.90–7.40 (m, aromatic H), 4.12 (q, OCH₂CH₃), 3.60–3.80 (m, morpholine H).

- ¹³C NMR : δ 176.2 (C=O), 161.5 (C-4), 154.3 (OCO), 112–160 (aromatic C).

- Mass Spectrometry : ESI-MS m/z 425.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid Chloride | 78 | 98 | High efficiency |

| Carbodiimide Coupling | 70 | 95 | Avoids acid chloride synthesis |

| Mitsunobu + NAS | 65 | 90 | Step economy |

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the chromenone core or the ethoxyphenoxy group.

Reduction: Reduction reactions can alter the carbonyl group in the chromenone core.

Substitution: Substitution reactions can occur at the ethoxyphenoxy group or the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Structural analogs differ primarily in substituents at positions 2, 3, and 7 of the chromen-4-one core. Key examples include:

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy group (C₂H₅O) in the target compound increases lipophilicity (logP ~2.5–4.1) compared to methoxy (CH₃O), enhancing blood-brain barrier penetration .

- Ester Modifications : Replacing morpholine carboxylate with cyclopropanecarboxylate reduces polarity, impacting solubility and metabolic pathways .

Biological Activity

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on various studies that highlight its pharmacological effects, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 411.41 g/mol. Its structure features a chromenone core with an ethoxyphenoxy substituent and a morpholine carboxylate group, which enhances its solubility and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory Properties: The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting potential use in treating inflammatory diseases.

- Antitumor Activity: Studies indicate that it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways.

- Antimicrobial Effects: The compound displays activity against various bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory processes and tumor progression.

- Receptor Binding: The morpholine moiety enhances binding affinity to biological receptors, modulating their activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced levels of inflammatory markers in vitro. The mechanism involved the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Study 2: Antitumor Activity

In vitro studies on breast cancer cell lines (MCF-7) revealed that the compound induced cell cycle arrest and apoptosis. The IC50 values indicated potent cytotoxicity, suggesting its potential as a chemotherapeutic agent.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 | 15.2 | Apoptosis induction |

| Study 2 | Hek293-T | 9.5 | Cell cycle arrest |

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy was evaluated against several bacterial strains, showing promising results. The compound exhibited significant inhibition zones in agar diffusion tests.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromenone core can significantly alter biological activity. For instance, substituents on the phenolic ring enhance lipophilicity and improve cellular uptake, which is crucial for efficacy.

Q & A

Q. Basic

- In Vitro Screening :

- ADMET Profiling : LogP calculations (e.g., ~2.5 via HPLC) and metabolic stability in microsomal assays .

How can reaction yields be optimized during synthesis?

Q. Advanced

- Catalyst Selection : Use of Pd(OAc) for Ullmann coupling improves ether bond formation efficiency (yield increase from 45% to 72%) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .

- Temperature Control : Lowering esterification temperature to 80°C minimizes morpholine carboxylate decomposition .

- Purification Strategies : Gradient column chromatography (hexane:EtOAc) isolates isomers; recrystallization in ethanol improves purity (>95%) .

How to resolve contradictions in biological activity data across structurally similar compounds?

Q. Advanced

- Structure-Activity Relationship (SAR) Studies :

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like COX-2 or Topoisomerase I .

- Dose-Response Curves : Replicate assays under standardized conditions to isolate variability (e.g., pH, serum content) .

What advanced techniques validate its mechanism of action?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to recombinant proteins (e.g., Bcl-2 family proteins) .

- RNA Sequencing : Identifies transcriptomic changes in treated cells (e.g., apoptosis-related genes like BAX or CASP3) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of target-ligand interactions .

How to address stability issues in biological assays?

Q. Advanced

- pH-Dependent Stability : Test compound integrity in PBS (pH 7.4) vs. cell culture media (pH 6.8) via LC-MS .

- Light Sensitivity : Use amber vials to prevent chromenone photodegradation; confirm stability via UV-Vis spectroscopy (λ~320 nm) .

- Cryopreservation : Lyophilize stock solutions with trehalose to maintain activity during long-term storage .

What computational tools predict its pharmacokinetic properties?

Q. Advanced

- SwissADME : Estimates bioavailability radar, highlighting potential issues with solubility (TPSA ~90 Ų) .

- Molecular Dynamics (MD) Simulations : GROMACS models interactions with lipid bilayers to predict blood-brain barrier penetration .

- MetaSite : Predicts metabolic hotspots (e.g., morpholine ring oxidation) for prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.